molecular formula C12H20BrN3 B1519069 5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine CAS No. 1040328-99-1

5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine

Cat. No.: B1519069
CAS No.: 1040328-99-1
M. Wt: 286.21 g/mol
InChI Key: VLBBPTOXIPLAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine is a chemical compound characterized by its bromine atom and a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This method involves the reaction of 5-bromo-2-methylpyridin-3-amine with an appropriate boronic acid derivative under mild conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of pyridine N-oxide derivatives.

  • Reduction: Production of amines or other reduced derivatives.

  • Substitution: Introduction of different functional groups at the bromine position.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the context in which the compound is used, such as in drug development or biological research.

Comparison with Similar Compounds

  • 5-Bromo-2-methylpyridin-3-amine

  • 3,5-Dibromo-4-methylaniline

  • N-[3-(dimethylamino)propyl]pyridin-2-amine

This compound's versatility and unique properties make it a valuable tool in various scientific and industrial fields. Its continued study and application promise to yield further insights and advancements in multiple domains.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-N',N',2,2-tetramethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BrN3/c1-12(2,9-16(3)4)8-15-11-6-5-10(13)7-14-11/h5-7H,8-9H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBBPTOXIPLAKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=NC=C(C=C1)Br)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine
Reactant of Route 3
Reactant of Route 3
5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine
Reactant of Route 4
Reactant of Route 4
5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine
Reactant of Route 5
Reactant of Route 5
5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine
Reactant of Route 6
Reactant of Route 6
5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.